N2-Ethoxycarbonyl Substitution Reduces Piperidine Basicity by Over 12 pKa Units Relative to Stobadine, Preventing Vacuolar Sequestration
The N2-ethoxycarbonyl group of EC-STO (the 8-methoxy derivative of the target scaffold) drastically reduces piperidine basicity versus stobadine (STO). EC-STO exhibits pKa₁ 4.95 and pKa₂ −3.58, while STO retains pKa₂ 9.03 [1]. This >12-unit pKa shift abolishes proton-trapping vacuolar responses observed with STO in BV-2 microglia [1]. The target compound, sharing the identical N2-ethoxycarbonyl moiety, is predicted to possess comparably low piperidine basicity, thereby avoiding lysosomal phospholipidosis risk—a key safety liability of strongly basic amine drugs.
| Evidence Dimension | Piperidine nitrogen basicity (pKa₂) |
|---|---|
| Target Compound Data | Predicted pKa₂ < 0 (based on ethoxycarbonyl substitution; exact measured value not located for non-methoxy analog) |
| Comparator Or Baseline | Stobadine (STO): pKa₂ = 9.03 |
| Quantified Difference | ΔpKa₂ > 12 units (STO − EC-STO derivative) |
| Conditions | Potentiometric titration; EC-STO as closest available surrogate for the target compound |
Why This Matters
Strongly basic amines (pKa > 8) accumulate in acidic lysosomes via ion trapping, causing phospholipidosis; the N2-ethoxycarbonyl substitution removes this liability, making the target compound a preferred scaffold for designing safer drug candidates.
- [1] Račková L, Štefek M, Májeková M, et al. Acidotropic properties of synthetic hexahydropyridoindole antioxidants. Gen Physiol Biophys. 2015;34(4):367-382. doi:10.4149/gpb_2015016 View Source
